Cas no 82-28-0 (Disperse Orange 11)

Disperse Orange 11 structure
Disperse Orange 11 structure
Disperse Orange 11
82-28-0
C15H11NO2
237.253343820572
721882
24866903

Disperse Orange 11 Properties

Names and Identifiers

    • 1-Amino-2-methylanthraquinone
    • Disperse Orange 11
    • 1-Amino-2-methylanthra-9,10-quinone
    • 1-amino-2-methylanthracene-9,10-dione
    • Duranol Orange G
    • Microsetile Orange RA
    • NSC 39943
    • NSC 667744
    • Nyloquinone Orange JR
    • Perliton Orange 3R
    • Serisol Orange YL
    • Smoke Orange LK 6044
    • Solvent Orange 35
    • Supracet Orange R
    • Disperse Orange
    • Cilla Orange R
    • Celliton Orange R
    • Artisil Orange 3RP
    • C.I. Disperse Orange 11
    • Acetate Fast Orange R
    • Anthraquinone, 1-amino-2-methyl-
    • Acetoquinone Light Orange JL
    • 9,10-Anthracenedione, 1-amino-2-methyl-
    • 2-Methyl-1-anthraquinonylamine
    • Oranz disperzni 11
    • Disperse Ora
    • 1-Amino-2-methyl-9,10-anthracenedione (ACI)
    • Anthraquinone, 1-amino-2-methyl- (7CI, 8CI)
    • C.I. Disperse Orange 11 (6CI)
    • 1-Amino-2-methyl-9,10-anthraquinone
    • C.I. 60700
    • C.I. Solvent Orange 35
    • Disperse Orange (anthraquinone dye)
    • DO 11
    • HSDB 4101
    • VS-03694
    • AMINO-2-METHYLANTHRAQUINONE, 1-
    • 4-14-00-00496 (Beilstein Handbook Reference)
    • SMR001224475
    • Z57210133
    • BRN 0650595
    • CHEMBL1413787
    • NSC667744
    • NCGC00259230-01
    • RHN157F30Q
    • 2Methyl1anthraquinonylamine
    • 1-AMINO-2-METHYLANTHRAQUINONE [HSDB]
    • CI Disperse Orange 11
    • Oranz disperzni 11 [Czech]
    • Tox21_302964
    • NSC-667744
    • CHEBI:82382
    • Q27155911
    • Disperse Orange 11, analytical standard
    • 1-azanyl-2-methyl-anthracene-9,10-dione
    • C19320
    • 1-Amino-2-methyl anthraquinone
    • NCGC00091244-02
    • NS00021370
    • SCHEMBL591041
    • NCGC00256386-01
    • EU-0047978
    • UNII-RHN157F30Q
    • AKOS000120131
    • DB-080712
    • 82-28-0
    • 1-amino-2-methyl-anthracene-9,10-dione
    • MFCD00001220
    • NCI-C01901
    • NSC39943
    • Tox21_201681
    • DTXSID7020057
    • 1-amino-2-methyl-9,10-dihydroanthracene-9,10-dione
    • Disperse Orange (VAN)
    • Disperse
    • Anthraquinone, 1amino2methyl
    • 1-Amino-2-methyl-9,10-anthracenedione
    • 1-Amino-2-methyl-anthraquinone
    • ALBB-013677
    • 9,10Anthracenedione, 1amino2methyl
    • NCGC00091244-03
    • 1-Amino-2-methylanthra-9,10-quinone #
    • CCRIS 32
    • BDBM76758
    • NSC-39943
    • cid_6702
    • 1Amino2methyl9,10anthracenedione
    • CS-W020940
    • 1-AMINO-2-METHYLANTHRAQUINONE (IARC)
    • 1Amino2methyl9,10anthraquinone
    • 1-AMINO-2-METHYLANTHRAQUINONE [IARC]
    • EINECS 201-408-3
    • A1255
    • 65098-59-1
    • MLS002152851
    • Disperse Orange 11 100 microg/mL in Acetonitrile
    • D88403
    • BBL013160
    • EN300-18148
    • CAS-82-28-0
    • DTXCID9057
    • STK803591
    • NCGC00091244-01
    • 9, 1-amino-2-methyl-
    • CI 60700
    • BIDD:GT0778
    • WLN: L C666 BV IVJ DZ E1
    • +Expand
    • MFCD00001220
    • ZLCUIOWQYBYEBG-UHFFFAOYSA-N
    • 1S/C15H11NO2/c1-8-6-7-11-12(13(8)16)15(18)10-5-3-2-4-9(10)14(11)17/h2-7H,16H2,1H3
    • O=C1C2C(=C(C(C)=CC=2)N)C(=O)C2C1=CC=CC=2

Computed Properties

  • 237.07900
  • 1
  • 3
  • 0
  • 237.078979
  • 18
  • 379
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3.1
  • 15
  • 0
  • 60.2

Experimental Properties

  • 2.93380
  • 60.16000
  • 1.5500 (estimate)
  • 379.79°C (rough estimate)
  • 198.0 to 204.0 deg-C
  • 244.8 °C
  • Insuluble (3.3E-4 g/L) (25 ºC),
  • Powder
  • Stable. Incompatible with strong oxidizing agents, mineral acids.
  • Uncertain
  • 60700
  • 1.335±0.06 g/cm3 (20 ºC 760 Torr),

Disperse Orange 11 Security Information

  • CB5740000
  • 3
  • NONH for all modes of transport
  • (BD56354)
  • IRRITANT
  • 10-21

Disperse Orange 11 Customs Data

  • 2922399090
  • China Customs Code:

    2922399090

    Overview:

    2922399090 Other amino aldehydes\Amino ketones and their salts(Including aminoquinone and its salts,Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922399090 other amino-aldehydes, amino-ketones and amino-quinones, other than those containing more than one kind of oxygen function; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Disperse Orange 11 Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P008LL6-25g
1-Amino-2-methylanthracene-9,10-dione
82-28-0 >90.0%(N)
25g
$98.00 2024-04-21
A2B Chem LLC
AE00426-25g
1-Amino-2-methylanthracene-9,10-dione
82-28-0 >90.0%(N)
25g
$81.00 2024-04-19
Aaron
AR008LTI-100mg
1-Amino-2-methylanthracene-9,10-dione
82-28-0
100mg
$5.00
abcr
AB136319-25g
1-Amino-2-methylanthraquinone, 90%; .
82-28-0 90%
25g
€88.80
Alichem
A229000280-500g
1-Amino-2-methylanthracene-9,10-dione
82-28-0 97%
500g
$495.02 2023-09-01
Ambeed
A381691-1g
1-Amino-2-methylanthracene-9,10-dione
82-28-0 98%
1g
$8.0 2024-07-24
Enamine
EN300-18148-0.05g
1-amino-2-methyl-9,10-dihydroanthracene-9,10-dione
82-28-0 96%
0.05g
$19.0 2023-05-26
Key Organics Ltd
VS-03694-1MG
1-amino-2-methyl-9,10-dihydroanthracene-9,10-dione
82-28-0 >90%
1mg
£37.00 2023-09-09
TRC
D493578-25mg
Disperse Orange 11
82-28-0
25mg
$64.00 2023-05-18
BAI LING WEI Technology Co., Ltd.
DRE-C12972111-100mg
Disperse Orange 11
82-28-0
100mg
¥ 1376 2022-04-26

Disperse Orange 11 Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Dimethylformamide ;  rt
Reference
Novel anthraquinone compounds inhibit colon cancer cell proliferation via the reactive oxygen species/JNK pathway
Li, Yuying; et al, Molecules, 2020, 25(7),

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium borohydride
Reference
Synthesis of aminoanthraquinones by sodium borohydride reductions of nitroanthraquinones
Morley, John O., Synthesis, 1976, (8), 528-30

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Dimethylformamide
Reference
Design, synthesis, molecular docking, and biological evaluation of new emodin anthraquinone derivatives as potential antitumor substances
Li, Yuying ; et al, Chemistry & Biodiversity, 2020, 17(9),

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Sodium dithionite Solvents: Water ;  1 h, 60 °C
Reference
Investigation of anthraquinone diazonium salts reactions
Denisov, V. Y.; et al, Izvestiya Vysshikh Uchebnykh Zavedenii, 2005, 48(9), 99-103

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Dibutylamine
Reference
Nucleophilic substitution of hydrogen in aromatic systems. II. Mechanism of the amination of anthra[1,9-c,d]isoxazol-6-ones
Galushko, A. M.; et al, Zhurnal Organicheskoi Khimii, 1982, 18(7), 1539-49

Synthetic Circuit 6

Reaction Conditions
Reference
The alkylation of 1-hydroxyanthraquinone with visible-light irradiation
Tajima, Masahiro; et al, Bulletin of the Chemical Society of Japan, 1984, 57(1), 305-6

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Potassium nitrate
2.1 Reagents: Sodium borohydride Solvents: Dimethylformamide
Reference
Design, synthesis, molecular docking, and biological evaluation of new emodin anthraquinone derivatives as potential antitumor substances
Li, Yuying ; et al, Chemistry & Biodiversity, 2020, 17(9),

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Potassium nitrate Solvents: Water ;  1 h, < 5 °C; rt
2.1 Reagents: Sodium borohydride Solvents: Dimethylformamide ;  rt
Reference
Novel anthraquinone compounds inhibit colon cancer cell proliferation via the reactive oxygen species/JNK pathway
Li, Yuying; et al, Molecules, 2020, 25(7),

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Aluminum chloride
2.1 Reagents: Sulfuric acid ,  Potassium nitrate
3.1 Reagents: Sodium borohydride Solvents: Dimethylformamide
Reference
Design, synthesis, molecular docking, and biological evaluation of new emodin anthraquinone derivatives as potential antitumor substances
Li, Yuying ; et al, Chemistry & Biodiversity, 2020, 17(9),

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Cupric acetate ,  Copper Solvents: Methanol ;  70 min, 95 °C
Reference
Ullmann reactions of 1-amino-4-bromoanthraquinones bearing various 2-substituents furnishing novel dyes
Malik, Enas M.; et al, Dyes and Pigments, 2016, 131, 33-40

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Cupric acetate ,  Copper Solvents: Methanol ;  70 min, 95 °C
Reference
Ullmann reactions of 1-amino-4-bromoanthraquinones bearing various 2-substituents furnishing novel dyes
Malik, Enas M.; et al, Dyes and Pigments, 2016, 131, 33-40

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Cupric acetate ,  Copper Solvents: Methanol ;  70 min, 95 °C
Reference
Ullmann reactions of 1-amino-4-bromoanthraquinones bearing various 2-substituents furnishing novel dyes
Malik, Enas M.; et al, Dyes and Pigments, 2016, 131, 33-40

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Cupric acetate ,  Copper Solvents: Methanol ;  65 min, 95 °C
Reference
Ullmann reactions of 1-amino-4-bromoanthraquinones bearing various 2-substituents furnishing novel dyes
Malik, Enas M.; et al, Dyes and Pigments, 2016, 131, 33-40

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Cupric acetate ,  Copper Solvents: Methanol ;  55 min, 95 °C
Reference
Ullmann reactions of 1-amino-4-bromoanthraquinones bearing various 2-substituents furnishing novel dyes
Malik, Enas M.; et al, Dyes and Pigments, 2016, 131, 33-40

Synthetic Circuit 15

Reaction Conditions
1.1 Solvents: Dimethylformamide
Reference
Reaction of 1-nitroanthraquinone with hexamethylenetetramine
Galich, L. V.; et al, Zhurnal Organicheskoi Khimii, 1986, 22(12), 2619-20

Disperse Orange 11 Raw materials

Disperse Orange 11 Preparation Products

Disperse Orange 11 Suppliers

HE PENG ( SHANG HAI ) Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:82-28-0)
ZHANG SHUO
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SHANG HAI YUAN YE Biotechnology Co., Ltd.
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(CAS:82-28-0)
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15026964105
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Shanghai Acmec Biochemical Co.,Ltd
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(CAS:82-28-0)
JI ZHI SHI JI
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Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:82-28-0)
A LA DING
anhua.mao@aladdin-e.com

Disperse Orange 11 Related Literature

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:82-28-0)1-AMINO-2-METHYLANTHRAQUINONE
sfd3745
99.9%
200kg
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